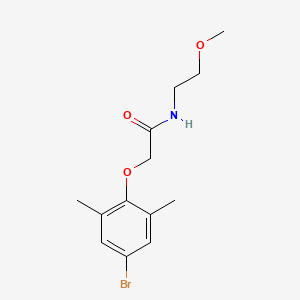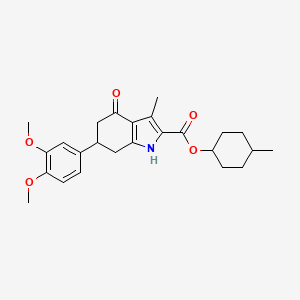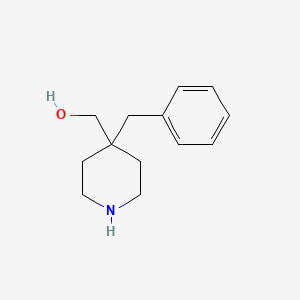
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has been identified as a designer drug and is not approved for human consumption.
Wirkmechanismus
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide acts as a competitive inhibitor of SERT, which results in an increase in the extracellular concentration of serotonin. The increase in serotonin levels can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been found to increase the release of dopamine and norepinephrine in the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to induce hyperthermia, hypertension, and tachycardia in animal models. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been found to have anxiogenic and locomotor stimulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a highly selective SERT inhibitor, which makes it a valuable tool for studying the role of SERT in various physiological and pathological conditions. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has some limitations as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has not been extensively studied in humans, and its long-term effects are not well understood. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is also a designer drug and is not approved for human consumption, which limits its use in clinical research.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. One area of research is to study the long-term effects of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide on the brain and behavior. Another area of research is to study the effects of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in animal models of various psychiatric and neurological disorders. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can also be used to study the interactions between SERT and other neurotransmitter systems. Additionally, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can be used as a lead compound for the development of new SERT inhibitors with improved selectivity and pharmacokinetic properties.
Conclusion:
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a novel psychoactive substance that has gained attention in the scientific community due to its potential use as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is a potent and selective SERT inhibitor that can be used to study the role of SERT in various physiological and pathological conditions. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages as a research tool, but its long-term effects and limitations need to be further studied. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several future directions for research, and its potential as a research tool should be further explored.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has gained attention in the scientific community due to its potential use as a research tool. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been identified as a potent and selective serotonin transporter (SERT) inhibitor. SERT is a protein that regulates the levels of serotonin in the brain. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can be used to study the role of SERT in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9-6-11(14)7-10(2)13(9)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIICXYGKVMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCOC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)

![tert-butyl[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4740576.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)

![4-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}-N-phenylbenzamide](/img/structure/B4740591.png)
![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)

![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4740626.png)
![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![ethyl 4-({[(2-isopropyl-6-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4740649.png)
